Quisqualic acid Quisqualic acid Quisqualic acid is a non-proteinogenic alpha-amino acid.
Quisqualic acid is an agonist at two subsets of excitatory amino acid receptors, ionotropic receptors that directly control membrane channels and metabotropic receptors that indirectly mediate calcium mobilization from intracellular stores. The compound is obtained from the seeds and fruit of Quisqualis chinensis.
Quisqualic acid is a natural product found in Apis cerana with data available.
An agonist at two subsets of excitatory amino acid receptors, ionotropic receptors that directly control membrane channels and metabotropic receptors that indirectly mediate calcium mobilization from intracellular stores. The compound is obtained from the seeds and fruit of Quisqualis chinensis.
Brand Name: Vulcanchem
CAS No.: 52809-07-1
VCID: VC20778242
InChI: InChI=1S/C5H7N3O5/c6-2(3(9)10)1-8-4(11)7-5(12)13-8/h2H,1,6H2,(H,9,10)(H,7,11,12)/t2-/m0/s1
SMILES: C(C(C(=O)O)N)N1C(=O)NC(=O)O1
Molecular Formula: C5H7N3O5
Molecular Weight: 189.13 g/mol

Quisqualic acid

CAS No.: 52809-07-1

Cat. No.: VC20778242

Molecular Formula: C5H7N3O5

Molecular Weight: 189.13 g/mol

* For research use only. Not for human or veterinary use.

Quisqualic acid - 52809-07-1

Specification

Description Quisqualic acid is a non-proteinogenic alpha-amino acid.
Quisqualic acid is an agonist at two subsets of excitatory amino acid receptors, ionotropic receptors that directly control membrane channels and metabotropic receptors that indirectly mediate calcium mobilization from intracellular stores. The compound is obtained from the seeds and fruit of Quisqualis chinensis.
Quisqualic acid is a natural product found in Apis cerana with data available.
An agonist at two subsets of excitatory amino acid receptors, ionotropic receptors that directly control membrane channels and metabotropic receptors that indirectly mediate calcium mobilization from intracellular stores. The compound is obtained from the seeds and fruit of Quisqualis chinensis.
CAS No. 52809-07-1
Molecular Formula C5H7N3O5
Molecular Weight 189.13 g/mol
IUPAC Name (2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid
Standard InChI InChI=1S/C5H7N3O5/c6-2(3(9)10)1-8-4(11)7-5(12)13-8/h2H,1,6H2,(H,9,10)(H,7,11,12)/t2-/m0/s1
Standard InChI Key ASNFTDCKZKHJSW-REOHCLBHSA-N
Isomeric SMILES C([C@@H](C(=O)O)N)N1C(=O)NC(=O)O1
SMILES C(C(C(=O)O)N)N1C(=O)NC(=O)O1
Canonical SMILES C(C(C(=O)O)N)N1C(=O)NC(=O)O1
Appearance Assay:≥99%A solid

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